

CAS number 928-50-7 properties and uses

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Compound of Interest

Compound Name: 5-Chloro-1-pentene

Cat. No.: B1630857

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An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one (CAS 928-50-7)

Introduction

This guide provides a comprehensive technical overview of the compound identified by CAS number 928-50-7, more systematically known as 1,4-Dioxaspiro[4.5]decan-8-one. This spirocyclic compound is a valuable bifunctional synthetic intermediate in organic chemistry.^[1] Its primary utility lies in its role as the monoethylene ketal of 1,4-cyclohexanedione, effectively serving as a protecting group that allows for selective reactions at the unprotected carbonyl site of the parent dione.^{[2][3]} This attribute makes it a crucial building block in the synthesis of complex organic molecules, including pharmaceutical intermediates, liquid crystals, and insecticides.^[1] This document details its chemical and physical properties, spectral data, primary applications, and detailed experimental protocols for its synthesis and use.

Chemical and Physical Properties

The fundamental properties of 1,4-Dioxaspiro[4.5]decan-8-one are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white to beige solid.^[3]

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	4746-97-8 (Primary)	[2] [3]
	928-50-7 (Synonym)	
IUPAC Name	1,4-dioxaspiro[4.5]decan-8-one	[2]
Molecular Formula	C ₈ H ₁₂ O ₃	[2] [3] [4]
Molecular Weight	156.18 g/mol	[2] [3] [4]
Melting Point	74°C to 76°C	[3]
Boiling Point	Not available	[5]
Appearance	White to Beige Solid	[3]
SMILES	<chem>C1CC2(CCC1=O)OCCO2</chem>	[2] [3]
InChIKey	VKRKCBWIVLSRBJ-UHFFFAOYSA-N	[2] [3]

| Storage | Keep in a dark place, inert atmosphere, room temperature. [\[5\]](#) |

Spectral Data

Spectroscopic data is critical for the identification and characterization of 1,4-Dioxaspiro[4.5]decan-8-one.

Table 2: Spectroscopic Information

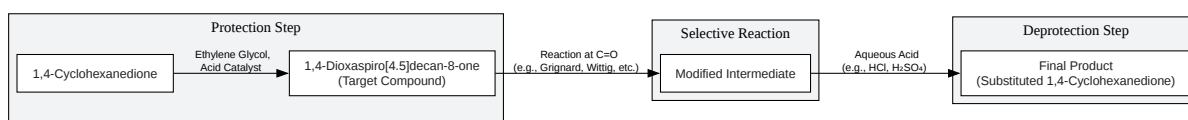
Spectrum Type	Key Features and Source
¹ H NMR	Spectra available for viewing on SpectraBase. [2] [6]
IR (FTIR)	Spectra available from various techniques including FILM (CAST FROM CHCl ₃) and ATR-Neat. [2]

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected around m/z = 156.0786 (Exact Mass).[2] |

Core Applications in Organic Synthesis

1,4-Dioxaspiro[4.5]decan-8-one is primarily used as a versatile building block in multi-step organic synthesis.[1][7] Its main application is as a masked version of 1,4-cyclohexanedione. The ethylene ketal group is stable to a wide range of reagents (e.g., organometallics, hydrides, and basic conditions), allowing chemists to perform selective transformations on the free ketone functional group. Once the desired modification is complete, the ketal can be hydrolyzed under acidic conditions to reveal the second ketone.

This strategy is fundamental in the synthesis of complex molecules where multiple reactive sites must be differentiated. For instance, it is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors and other bioactive molecules.[7]



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Caption: Logical workflow for using 1,4-Dioxaspiro[4.5]decan-8-one as a protecting group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis via Selective Deketalization

A highly efficient method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the bis-ketal of 1,4-

cyclohexanedione).[1]

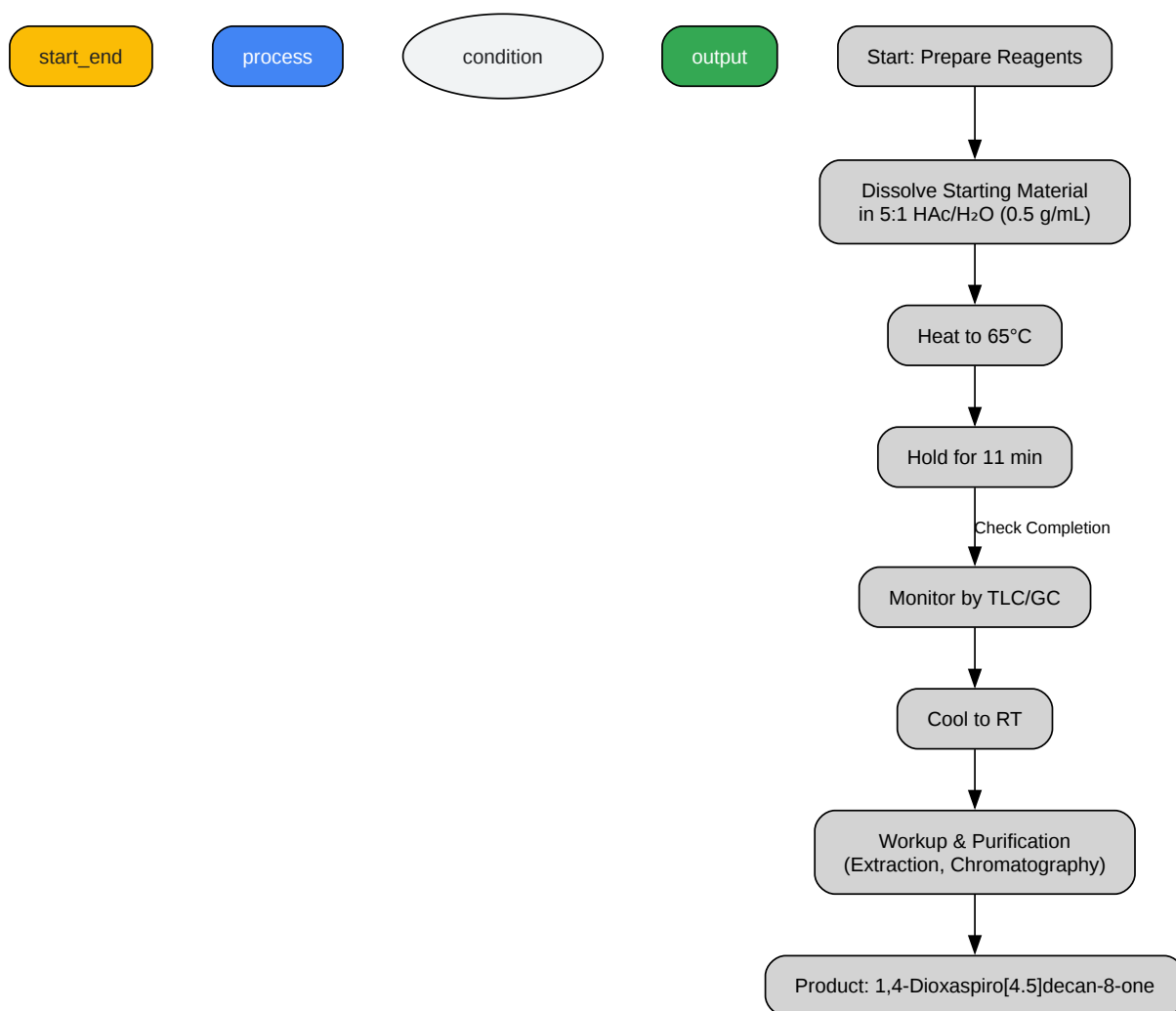
Materials:

- 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
- Acetic Acid (HAc)
- Water (H₂O)

Procedure:[1]

- Prepare a 5:1 (v/v) mixture of acetic acid and water.
- Dissolve the starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, in the acetic acid/water mixture to a final concentration of 0.5 g/mL.
- Heat the reaction mixture to 65°C.
- Maintain the temperature and stir for approximately 11 minutes. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Isolate the product using standard workup procedures, which may include neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.

This optimized protocol can achieve a chromatographic yield of up to 80%.[1]



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Caption: Experimental workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Application in Reductive Amination

A common subsequent reaction is the conversion of the ketone to an amine via reductive amination. This creates a spirocyclic primary amine, a valuable scaffold for drug discovery.^[7]

Materials:

- 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
- Ammonia source (e.g., 7N solution in methanol, 10-20 eq)
- Reducing agent (e.g., Sodium cyanoborohydride (NaBH_3CN), 1.5 eq)
- Methanol
- Glacial Acetic Acid

Procedure:^[7]

- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol.
- Add the ammonia solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Carefully add the reducing agent (NaBH_3CN) portion-wise to the reaction mixture.
- Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.
- Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove methanol.
- Basify the aqueous residue (e.g., with NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine product.
- Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

1,4-Dioxaspiro[4.5]decan-8-one is associated with several hazard statements. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.[8]

- Hazard Statements: May cause respiratory irritation, causes serious eye irritation, and causes skin irritation.[3]
- Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5][8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture.[8]

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